molecular formula C8H6ClNO4 B1364106 Methyl 3-chloro-5-nitrobenzoate CAS No. 36138-28-0

Methyl 3-chloro-5-nitrobenzoate

Cat. No. B1364106
CAS RN: 36138-28-0
M. Wt: 215.59 g/mol
InChI Key: UYQJTXQJNZMDBI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It has a molecular weight of 215.59 g/mol . This compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl 3-chloro-5-nitrobenzoate consists of a benzene ring with a methyl ester, a chlorine atom, and a nitro group attached to it . The InChI code for this compound is 1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-chloro-5-nitrobenzoate is a solid at room temperature . It has a molecular weight of 215.59 g/mol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 314.0±22.0 °C at 760 mmHg, and a flash point of 143.7±22.3 °C . It has 5 hydrogen bond acceptors and 2 rotatable bonds .

Scientific Research Applications

Synthesis of Key Intermediates and Target Products

Methyl 3-chloro-5-nitrobenzoate is utilized as a starting material or an intermediate in the synthesis of various compounds. For instance, it was used in the synthesis of chlorantraniliprole, a prominent product achieved through a series of chemical reactions such as esterification, reduction, chlorination, and aminolysis (Chen Yi-fen et al., 2010). Another study reported the synthesis of a mononuclear silver(I) complex through the reaction of 5-chloro-2-nitrobenzoic acid with silver oxide and 3-methyl-2-aminopyridine, showcasing the role of similar compounds in forming intricate molecular structures with potential cytotoxic properties (Nong Wang & Qi Shi, 2011).

Chemical Analysis and Quality Control

In pharmaceuticals, compounds like Methyl 3-chloro-5-nitrobenzoate are often analyzed to ensure the quality and safety of drug substances. A research demonstrated the development of a High-Performance Liquid Chromatography (HPLC) method for detecting and quantifying potential genotoxic impurities, including methyl 2-(chloromethyl)-3-nitrobenzoate, in lenalidomide drug substance (Kishore Gaddam et al., 2020).

Environmental Studies and Pollutant Analysis

The compound has also been a subject of interest in environmental studies, particularly related to pollution and water treatment. For instance, a study on fenitrothion, an organophosphorus pesticide, involved analyzing the chlorination process of 3-methyl-4-nitrophenol, a hydrolysate of fenitrothion, to identify potential mutagen precursors (H. Takanashi et al., 2012).

Advancements in Synthesis Methods

Researchers have explored efficient and environmentally friendly methods for synthesizing related compounds. A study highlighted an environmentally friendly nitration process of methyl 3-methylbenzoate to synthesize 5-methyl-2-nitrobenzoic acid, illustrating the continuous efforts to improve the synthesis processes of similar compounds (Wen-yi Mei et al., 2018).

Structural Analysis and Molecular Design

Methyl 3-chloro-5-nitrobenzoate and its derivatives are often studied for their structural properties and potential applications in molecular design. Research in this domain involves detailed analysis of molecular structures, often leading to findings relevant to fields such as material science or pharmaceuticals. For instance, the study of a mononuclear silver(I) complex mentioned earlier falls under this category, shedding light on the molecular intricacies and potential applications of such compounds (Nong Wang & Qi Shi,2011)

Safety And Hazards

Methyl 3-chloro-5-nitrobenzoate is labeled with the signal word "Warning" . The hazard statement associated with this compound is H302 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJTXQJNZMDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388145
Record name methyl 3-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-nitrobenzoate

CAS RN

36138-28-0
Record name methyl 3-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Jiang, H Xu, J Ye - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
The synthesis of a series of donor–acceptor podands is described. The dependence of the rate constants of intramolecular photoinduced electron transfer on the exothermicity of the …
Number of citations: 16 pubs.rsc.org
H Jiang, HJ Xu - Chinese Chemical Letters, 2000 - CHINESE CHEMICAL SOCIETY
Number of citations: 1

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